biochanin A(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

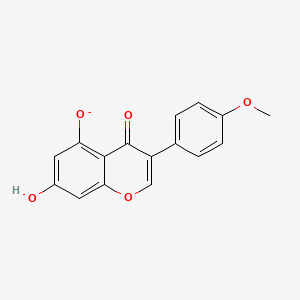

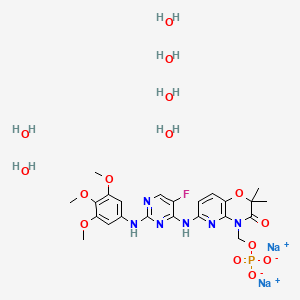

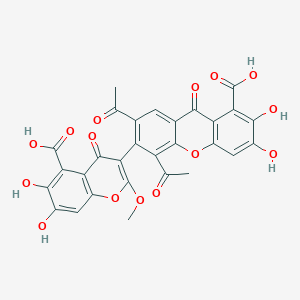

Biochanin A(1-) is conjugate base of biochanin A arising from selective deprotonation of the 7-hydroxy group; major species at pH 7.3. It is a conjugate base of a biochanin A.

Aplicaciones Científicas De Investigación

1. Pharmacokinetics and Drug Interaction Potential

- Biochanin A and Drug Interactions : Biochanin A shows a paradoxical potential for drug-drug interactions. It often exhibits unexpected in vivo pharmacokinetics when co-administered with other drugs, differing from in vitro studies (Srinivas, 2015).

2. Anti-Cancer and Anti-Inflammatory Activities

- Inhibition of Cancer Cell Proliferation : Biochanin A demonstrates anti-proliferative effects on cancer cells, notably by inhibiting inducible nitric oxide synthase (iNOS) expression and blocking nuclear factor kappa beta (NF-κB) activation, which are crucial in cancer cell survival and inflammation (Kole et al., 2011).

3. Gastroprotective Effects

- Protection Against Gastric Mucosal Ulceration : In vivo studies suggest biochanin A has protective effects on the gastric wall, potentially due to its influence on cellular metabolic processes, including increased superoxide dismutase (SOD) and nitric oxide (NO) activity (Hajrezaie et al., 2015).

4. Metabolism and Biological Functions

- Comprehensive Metabolism Study : An extensive investigation into biochanin A's metabolism reveals multiple metabolites and biotransformation processes, providing insight into its pharmacological mechanism and safety profile (Yin et al., 2019).

5. Anti-Inflammatory Action in Chondrocytes

- Modulation of Inflammation in Cartilage : Biochanin A exhibits anti-inflammatory effects in rat chondrocytes by suppressing catabolic factors and inhibiting nuclear factor kappa beta (NFκB) signaling, suggesting potential applications in treating cartilage-related disorders (Oh et al., 2016).

6. Insulin Sensitivity and Hyperglycemia Control

- Efficacy in Type 2 Diabetes : Biochanin A shows significant potential in managing type 2 diabetes by improving insulin sensitivity, reducing insulin resistance, and positively affecting lipid profiles and glycohaemoglobin formation (Oza & Kulkarni, 2018).

7. Effect on Rumen Nitrogen-Metabolizing Bacteria

- Inhibition of Nitrogen-Metabolizing Bacteria in Ruminants : In vitro studies indicate that biochanin A can inhibit ruminal nitrogen-metabolizing bacteria, thereby impacting ammonia production and amino acid decomposition in the rumen (Liu et al., 2020).

8. Neuroprotective Effects

- Protection Against Cerebral Ischemia/Reperfusion Injury : Research suggests biochanin A offers neuroprotection in cerebral ischemia/reperfusion injury by modulating oxidative stress and inflammation pathways, primarily through the Nrf2 and NF-κB signaling pathways (Guo et al., 2019).

9. Aromatase Activity Inhibition

- Inhibition of Aromatase Activity and Expression : Biochanin A inhibits the enzyme aromatase, which plays a crucial role in estrogen synthesis, making it a potential agent for managing conditions like breast cancer (Wang et al., 2008).

10. Liver Injury Protection

- Protection Against Acute Liver Injury : Biochanin A demonstrates protective effects against acute liver injury by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation, suggesting its potential in liver health management (Liu et al., 2016).

Propiedades

Nombre del producto |

biochanin A(1-) |

|---|---|

Fórmula molecular |

C16H11O5- |

Peso molecular |

283.25 g/mol |

Nombre IUPAC |

7-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3/p-1 |

Clave InChI |

WUADCCWRTIWANL-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)

![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)